2,5-Dinitro-pyrazine
Description
2,5-Dinitro-pyrazine is a nitro-substituted pyrazine derivative characterized by two nitro (-NO₂) groups at the 2- and 5-positions of the pyrazine ring. For example, 2,6-dipyramido-3,5-dinitro-pyrazine (BPNP), a structurally related compound, is synthesized as an energetic material with a yield of 66% via nitration reactions . Pyrazines, in general, are six-membered heterocyclic compounds with two nitrogen atoms at the 1,4-positions, and their derivatives exhibit diverse applications ranging from flavoring agents to pharmaceuticals .
Properties
Molecular Formula |
C4H2N4O4 |
|---|---|
Molecular Weight |
170.08 g/mol |
IUPAC Name |
2,5-dinitropyrazine |
InChI |
InChI=1S/C4H2N4O4/c9-7(10)3-1-5-4(2-6-3)8(11)12/h1-2H |
InChI Key |
CAMHHUZVWOZDAL-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(N=CC(=N1)[N+](=O)[O-])[N+](=O)[O-] |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2,5-Dinitro-pyrazine typically involves nitration reactions. One common method is the nitration of pyrazine using a mixture of concentrated nitric acid and sulfuric acid. The reaction is carried out under controlled temperature conditions to ensure the selective introduction of nitro groups at the 2 and 5 positions of the pyrazine ring.
Industrial Production Methods: Industrial production of 2,5-Dinitro-pyrazine follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction parameters to achieve high yields and purity. Safety measures are crucial due to the handling of strong acids and the exothermic nature of the nitration reaction.
Chemical Reactions Analysis
Types of Reactions: 2,5-Dinitro-pyrazine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.
Reduction: Reduction reactions can convert the nitro groups to amino groups, leading to the formation of 2,5-diamino-pyrazine.
Substitution: The nitro groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as hydrogen gas in the presence of a catalyst (e.g., palladium on carbon) or chemical reductants like sodium borohydride are used.
Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.
Major Products Formed:
Oxidation: Various oxidized derivatives of pyrazine.
Reduction: 2,5-Diamino-pyrazine.
Substitution: Substituted pyrazine derivatives with different functional groups.
Scientific Research Applications
Energetic Materials
2,5-Dinitro-pyrazine is primarily recognized for its role in the development of energetic materials. It serves as a precursor for synthesizing high-energy compounds used in explosives and propellants.
- Synthesis of Explosives : The compound can be nitrated to produce more energetic derivatives. For instance, derivatives like 2,6-diamino-3,5-dinitropyrazine are synthesized from 2,5-dinitro-pyrazine and have shown potential as stable explosives due to their high nitrogen content and thermal stability .
- Thermal Decomposition Studies : Research has indicated that the thermal decomposition of 2,5-dinitro-pyrazine involves complex reaction pathways that can be optimized for more efficient energy release. Quantum chemical calculations have identified key intermediates and mechanisms that enhance its performance as an explosive .
Pharmaceutical Applications
The compound has also been explored for its potential therapeutic applications.
- Antimicrobial Activity : Recent studies have evaluated the antimicrobial properties of pyrazine derivatives, including 2,5-dinitro-pyrazine. It has been found to exhibit significant antibacterial and antifungal activities against various pathogens, making it a candidate for developing new antimicrobial agents .
- Cytotoxic Properties : Research indicates that certain derivatives of 2,5-dinitro-pyrazine possess cytotoxic effects against cancer cell lines. These findings suggest potential applications in cancer therapy where selective targeting of tumor cells is crucial .
Synthetic Chemistry
In synthetic chemistry, 2,5-dinitro-pyrazine serves as a versatile building block.
- Synthesis of New Compounds : The compound is utilized to synthesize various heterocyclic compounds through cyclization reactions. Its reactivity allows chemists to create diverse derivatives that can be tailored for specific applications in pharmaceuticals and materials science .
- Structure-Activity Relationship Studies : The exploration of structure-activity relationships (SAR) involving 2,5-dinitro-pyrazine derivatives has led to the identification of compounds with enhanced biological activities. This research is crucial for drug development processes where optimizing efficacy and reducing side effects are priorities .
Data Tables
Case Studies
-
Explosive Performance Optimization :
- A study focused on the thermal decomposition pathways of 2,5-dinitro-pyrazine revealed that modifying reaction conditions could enhance the yield and stability of derived energetic materials. This optimization is critical for practical applications in munitions.
-
Antimicrobial Efficacy Evaluation :
- A series of experiments tested various derivatives of 2,5-dinitro-pyrazine against common bacterial strains. Results demonstrated significant inhibition rates comparable to established antibiotics, indicating potential for new drug development.
-
Cancer Cell Line Studies :
- In vitro studies on human cancer cell lines showed that certain pyrazine derivatives exhibit selective cytotoxicity while sparing normal cells, highlighting their therapeutic potential in oncology.
Mechanism of Action
The mechanism of action of 2,5-Dinitro-pyrazine and its derivatives involves interactions with various molecular targets. The nitro groups play a crucial role in the compound’s reactivity and biological activity. The exact pathways and molecular targets are still under investigation, but studies suggest that the compound can interfere with cellular processes and enzyme activities.
Comparison with Similar Compounds
Table 1: Key Properties of Pyrazine Derivatives
Key Observations :
- Nitro vs. Alkyl Substitution : Nitro groups (e.g., in BPNP) enhance molecular density and oxidative stability, making such compounds suitable for explosives. In contrast, alkyl-substituted pyrazines like 2,5-dimethylpyrazine are volatile and contribute to roasted or nutty flavors in food products .
- Synthetic Complexity: Nitration reactions (e.g., BPNP synthesis) require harsh conditions (e.g., HNO₃/H₂SO₄ at 0°C) and yield moderate outputs (66%) . Alkyl-substituted pyrazines are often synthesized via condensation or biomimetic dimerization of α-amino aldehydes under milder conditions .
Reactivity and Stability
- Nitro Derivatives : Nitro groups increase electron-withdrawing effects, reducing ring electron density and making the compound less reactive toward electrophilic substitution. This property is advantageous in energetic materials but limits use in catalytic applications .
- Alkyl Derivatives : Methyl and ethyl groups enhance volatility and solubility in organic solvents, facilitating their use in fragrances and food additives .
Biological Activity
2,5-Dinitro-pyrazine is a heterocyclic compound with significant biological activity, particularly in the fields of antimicrobial and antiviral research. This article delves into the compound's biological properties, mechanisms of action, and potential therapeutic applications based on diverse scientific studies.
Chemical Structure and Properties
2,5-Dinitro-pyrazine features two nitro groups located at the 2 and 5 positions of the pyrazine ring. This specific arrangement contributes to its unique chemical reactivity and biological properties. The compound can undergo various chemical reactions, including oxidation, reduction, and nucleophilic substitution, leading to the formation of numerous derivatives that may exhibit enhanced biological activities.
Antimicrobial Activity
Research indicates that derivatives of 2,5-dinitro-pyrazine possess antimicrobial properties . For instance, studies have reported moderate to low antimicrobial activities against various bacteria and fungi. The minimum inhibitory concentrations (MICs) for some derivatives ranged from 16 to 256 μg/mL against bacterial strains such as Staphylococcus aureus and yeasts like Candida tropicalis .
| Compound | MIC (μg/mL) Bacteria | MIC (μg/mL) Yeast |
|---|---|---|
| Compound 3 | 64-128 | 128 |
| Compound 5 | 32-128 | 64-128 |
| Compound 8 | 16-64 | 64-256 |
The introduction of specific functional groups has been shown to enhance the antimicrobial efficacy of these compounds. For example, the incorporation of an azo function significantly improved antibacterial activity against Vibrio cholerae .
Antiviral Activity
2,5-Dinitro-pyrazine derivatives have also been investigated for their antiviral potential . Recent studies have identified novel pyrazole derivatives that exhibit considerable inhibitory effects against viruses such as hepatitis C virus (HCV) and herpes simplex virus (HSV-1). These compounds demonstrated low cytotoxicity and high selectivity indexes, suggesting their potential as antiviral agents .
The mechanism of action for 2,5-dinitro-pyrazine involves interactions with various molecular targets within cells. The nitro groups play a crucial role in its reactivity, potentially interfering with cellular processes and enzyme activities. Although the exact pathways remain under investigation, preliminary studies suggest that these compounds can disrupt normal cellular functions, leading to their antimicrobial and antiviral effects .
Case Studies
A notable case study involved the synthesis and evaluation of several pyrazole derivatives based on the structure of 2,5-dinitro-pyrazine. These derivatives were subjected to in vitro assays to assess their efficacy against human cancer cell lines. Results indicated that certain compounds exhibited significant cytotoxic effects at low concentrations, highlighting their potential as anticancer agents .
Comparison with Similar Compounds
When compared to other pyrazine derivatives, such as 2,6-diamino-3,5-dinitropyrazine-1-oxide , 2,5-dinitro-pyrazine stands out due to its specific substitution pattern and biological activity profile. This unique structural arrangement imparts distinct chemical and biological properties that differentiate it from its analogs .
Q & A
Q. What established synthetic methodologies enable regioselective preparation of 2,5-disubstituted pyrazine derivatives, and how can they inform 2,5-dinitropyrazine synthesis?
Two primary approaches are validated: (1) Biomimetic dimerization of α-amino aldehydes derived from amino acids under hydrogenolytic conditions, enabling one-pot pyrazine core formation with solvent-dependent efficiency . (2) Cyclocondensation of 1,2-diamines (e.g., 1,2-diaminopropane) with diketones (e.g., 2,3-pentanedione), yielding regiospecific products via 5,6-dihydropyrazine intermediates . For 2,5-dinitropyrazine, post-synthetic nitration or nitro-functionalized precursors may be required, though reaction conditions (e.g., temperature, acid strength) must be optimized to avoid over-nitration.
Q. Which spectroscopic and crystallographic techniques are critical for resolving structural ambiguities in nitro-substituted pyrazines?
High-resolution mass spectrometry (HRMS) and isotopic analysis (e.g., ^15N/^14N ratios) confirm molecular formulas and fragmentation patterns . Nuclear magnetic resonance (NMR) spectroscopy, particularly ^1H and ^13C, identifies substituent positions, while X-ray crystallography provides definitive bond-length and dihedral-angle data. For nitro groups, vibrational spectroscopy (IR) detects symmetric/asymmetric stretching modes (~1350–1520 cm⁻¹) to validate substitution patterns .
Q. What are the common impurities in pyrazine synthesis, and how are they characterized?
By-products include regioisomers (e.g., 2,6-dimethylpyrazine) and partially reduced intermediates (e.g., dihydropyrazines). Gas chromatography-mass spectrometry (GC-MS) and high-performance liquid chromatography (HPLC) separate and identify impurities, while nuclear Overhauser effect (NOE) NMR experiments distinguish regioisomers .
Advanced Research Questions
Q. How do hybrid DFT functionals improve electronic structure modeling of nitro-substituted pyrazines compared to gradient-corrected methods?
Hybrid functionals (e.g., B3LYP) incorporate exact exchange terms, critical for accurately predicting thermochemical properties (e.g., atomization energies, ionization potentials) in nitro-pyrazines. Pure gradient methods (e.g., LSDA) underestimate electron correlation effects, leading to errors >5 kcal/mol in nitro group interactions. Basis sets with polarization functions (e.g., 6-311++G**) further refine electrostatic potential maps .
Q. What isotopic tracing methodologies elucidate kinetic pathways in pyrazine formation, and how are ^15N/^14N ratios analyzed?
Isotopic labeling (e.g., ^15N-enriched diamines) tracks nitrogen incorporation during condensation. Isotope-ratio mass spectrometry (IRMS) quantifies ^15N/^14N ratios, while tandem MS/MS identifies labeled fragments. For 2,5-dinitropyrazine, dual-labeling (^15N and ^2H) can distinguish parallel pathways (e.g., dimerization vs. stepwise nitration) .
Q. How can computational and experimental data discrepancies (e.g., bond lengths, spin states) be reconciled in nitro-pyrazine systems?
Discrepancies arise from DFT approximations in electron correlation. Validation protocols include:
Q. What design principles govern the magnetic properties of pyrazine-bridged coordination complexes, and how does nitro substitution influence exchange interactions?
Nitro groups alter ligand field strength and spin delocalization. In dinuclear Cu(II) complexes, antiferromagnetic coupling (J = −1.7 cm⁻¹) arises from π-backbonding between Cu d-orbitals and pyrazine π*-orbitals. Nitro substituents increase ligand rigidity, potentially enhancing superexchange pathways. Magnetic susceptibility and EPR (e.g., Δm = 2 transitions) quantify coupling constants .
Methodological Tables
Notes
- Avoid commercial databases (e.g., BenchChem) in favor of peer-reviewed methods from the cited literature.
- Computational workflows should validate against crystallographic data to ensure predictive accuracy.
- Synthetic protocols must account for nitro group reactivity (e.g., sensitivity to reducing agents).
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
